molecular formula C14H15F3N4O B2403793 4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-82-5

4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2403793
CAS No.: 2101198-82-5
M. Wt: 312.296
InChI Key: FYZHUKOOWIURLK-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic aminopyrazole derivative intended for research use. This compound is part of the pyrazole chemical class, a five-membered heterocycle containing two adjacent nitrogen atoms known for a broad spectrum of biological activities and significant applications in medicinal chemistry and agrochemical research . Aminopyrazoles, characterized by a free amino group on the pyrazole scaffold, are advantageous frameworks that provide useful ligands for various enzymes and receptors . The trifluoroethyl group attached to the pyrazole nitrogen is a notable feature, as the trifluoromethyl group is commonly incorporated into bioactive molecules to influence their physicochemical properties, metabolic stability, and binding characteristics . Pyrazole carboxamide derivatives, in particular, have been extensively researched for their potent biological activities. Studies on related compounds have shown that such structures can exhibit antifungal properties by disrupting mitochondrial function, specifically by inhibiting complexes II and IV in the respiratory chain . Furthermore, pyrazole derivatives have demonstrated significant antibacterial and anti-biofilm activities against various pathogens, making them promising scaffolds for developing new anti-infective agents . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

4-amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-2-21(10-6-4-3-5-7-10)13(22)12-11(18)8-20(19-12)9-14(15,16)17/h3-8H,2,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHUKOOWIURLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base.

    Attachment of the amino group: This can be done through nucleophilic substitution reactions.

    Addition of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with related pyrazole-carboxamide derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
Target Compound :
4-Amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
C₁₄H₁₆F₃N₅O (estimated) ~339.3 (estimated) - 1-(2,2,2-Trifluoroethyl)
- 4-Amino
- N-Ethyl-N-phenyl carboxamide
High lipophilicity (trifluoroethyl), potential for enhanced target binding.
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide C₁₁H₁₁F₃N₄O₂ 288.23 - 1-(2,2,2-Trifluoroethyl)
- N-Furylmethyl carboxamide
Reduced steric bulk vs. ethyl-phenyl; furan may enhance solubility.
4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide C₈H₁₃FN₄O 200.22 - 1-(2-Fluoroethyl)
- N-Ethyl carboxamide
Lower lipophilicity (fluoroethyl vs. trifluoroethyl); smaller molecular size.
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile C₁₀H₇N₅O₂ 229.19 - 1-(4-Nitrophenyl)
- 3-Cyano group
Electron-withdrawing nitro group; cyano substituent may enhance reactivity.
4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C₁₂H₁₁FN₄O₂ 262.24 - 4-Acetamido
- N-(4-Fluorophenyl) carboxamide
Acetamido group may confer metabolic stability; fluorophenyl enhances polarity.

Structural and Functional Insights

a) Trifluoroethyl vs. Fluoroethyl Substituents

The trifluoroethyl group in the target compound and provides greater electronegativity and lipophilicity compared to the 2-fluoroethyl group in . This difference likely impacts membrane permeability and target engagement, as trifluorinated groups are known to enhance binding to hydrophobic pockets in proteins .

b) Carboxamide Nitrogen Modifications

  • In contrast, the N-furylmethyl group in offers a heteroaromatic motif that may participate in hydrogen bonding or π-stacking interactions.

Biological Activity

4-Amino-N-ethyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has a complex structure characterized by a pyrazole ring substituted with an ethyl group, a phenyl group, and a trifluoroethyl moiety. Its empirical formula is C13H15F3N4OC_{13}H_{15}F_3N_4O with a molar mass of approximately 300.28 g/mol.

Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines. The compound under review may inhibit key signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

Biological Activity Data

Activity TypeMechanismReference
AntitumorInhibition of BRAF(V600E) and Aurora-A kinase
Anti-inflammatoryCOX inhibition and reduction of nitric oxide production
AntimicrobialDisruption of bacterial cell membranes

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory activity against BRAF(V600E), suggesting potential for targeted cancer therapy.
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of substituted pyrazoles. The compound demonstrated superior activity compared to standard anti-inflammatory drugs like diclofenac in reducing COX enzyme activity and inflammatory markers in vitro.
  • Antimicrobial Studies : A series of pyrazole carboxamide derivatives were synthesized and tested against various pathogens. The compound showed promising results in inhibiting the growth of several bacterial strains, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the critical synthetic challenges in preparing 4-amino-N-ethyl-N-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, and how can they be addressed methodologically?

The synthesis of this compound involves challenges in regioselective functionalization of the pyrazole core and introducing the trifluoroethyl group. Key steps include:

  • Regioselective Amination : Use of protecting groups (e.g., Boc) to direct amination at the 4-position of the pyrazole ring .
  • Trifluoroethylation : Employing nucleophilic substitution with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the trifluoroethyl group at the 1-position .
  • Carboxamide Formation : Coupling the pyrazole intermediate with N-ethylaniline via EDCI/HOBt-mediated amidation .
    Validation : Monitor reactions via LC-MS and purify intermediates using flash chromatography (C18 column) to ensure >95% purity .

Q. How can structural elucidation and purity assessment be performed for this compound?

  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and stereochemistry .
  • NMR Analysis : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify trifluoroethyl group integration and absence of regioisomers .
  • HPLC-PDA : Assess purity (>98%) with a C18 reverse-phase column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly oral bioavailability and metabolic stability?

  • Trifluoroethyl Group Impact : The 2,2,2-trifluoroethyl moiety enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated) and improves lipophilicity (logP ~2.8) .
  • Carboxamide Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyethyl) to balance solubility and permeability, as seen in analogues with Caco-2 Papp >5 × 106^{-6} cm/s .
  • Protonable Sites : Introduce weakly basic amines (e.g., benzylamine) to enhance oral absorption, mimicking strategies for fXa inhibitors .

Q. How does the compound interact with biological targets, and what assays validate its selectivity?

  • Target Engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd_d) to kinases or GPCRs .
  • Selectivity Profiling : Screen against panels of 100+ off-target proteins (e.g., Eurofins CEREP panel) to identify cross-reactivity; optimize substituents (e.g., phenyl vs. pyridyl) to minimize interactions .
  • Functional Assays : Test in cell-based models (e.g., HEK293 transfected with target receptors) to confirm potency (IC50_{50}) and mechanism .

Q. How can computational methods guide SAR studies for this compound?

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target active sites (e.g., hinge region of kinases) .
  • QSAR Modeling : Train models on analogues (e.g., triazole-carboxamides) to predict logD, solubility, and potency .
  • MD Simulations : Assess trifluoroethyl group dynamics in lipid bilayers to rationalize membrane permeability .

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